(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl
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Overview
Description
(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is a chemical compound that belongs to the class of oxazepines This compound is characterized by its unique seven-membered ring structure, which includes nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride typically involves the enantioselective hydrogenation of seven-membered cyclic imines. One efficient method includes the use of the [Ir (COD)Cl]2 / (S)-Xyl-C3*-TunePhos complex as the catalyst in the presence of morpholine-HCl . This method achieves high enantioselectivity with up to 94% ee.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazepines.
Scientific Research Applications
(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds share a similar oxazepine ring structure but differ in the substitution pattern and functional groups.
Acridones: Another class of compounds with a similar ring system but different chemical properties and applications.
Dibenzo[b,f]azepin-10(11H)-ones: These compounds also feature a fused ring system and are used in various chemical and biological studies.
Uniqueness
(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the bromine atom and the amino group allows for versatile chemical modifications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H10BrClN2O2 |
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Molecular Weight |
293.54 g/mol |
IUPAC Name |
(3S)-3-amino-7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-5-1-2-8-7(3-5)12-9(13)6(11)4-14-8;/h1-3,6H,4,11H2,(H,12,13);1H/t6-;/m0./s1 |
InChI Key |
YXRIPDVLXNBPTI-RGMNGODLSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl |
Canonical SMILES |
C1C(C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl |
Origin of Product |
United States |
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